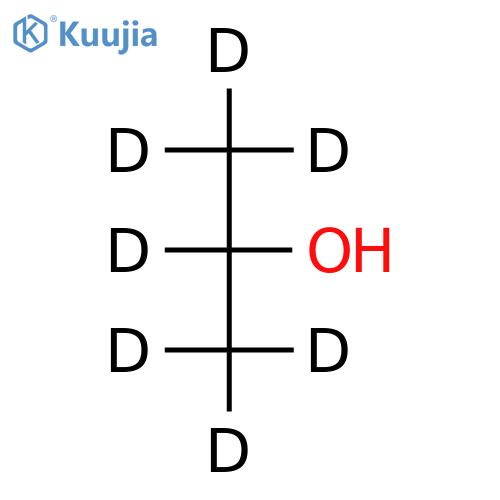Cas no 19214-96-1 (Isopropanol-d7)
イソプロパノール-d7(Isopropanol-d7)は、水素原子の7つが重水素(D)に置換された同位体標識化合物です。化学式は(CD3)2CDODで、通常のイソプロパノールと比べて高い同位体純度(通常99%以上)を有します。NMR(核磁気共鳴)分光法において優れた溶媒として利用可能で、プロトンNMR測定時の溶媒ピークの干渉を低減できる特徴があります。また、質量分析や反応機構の追跡研究におけるトレーサーとしても有用です。高い化学的安定性と均一な標識率を備えており、有機合成や分析化学の分野で精密な実験を可能にします。

Isopropanol-d7 structure
商品名:Isopropanol-d7
Isopropanol-d7 化学的及び物理的性質
名前と識別子
-
- 2-Propan-1,1,1,2,3,3,3-d7-ol(9CI)
- 2-PROPANOLE-D7
- Isopropanol-d7
- 1,1,1,2,3,3,3-heptadeuteriopropan-2-ol
- 2-Propanol-d7
- ISOPROPYL ALCOHOL-D7
- ISO-PROPYL-D7 ALCOHOL
- Isopropanol-1,1,1,2,3,3,3-D7 >99.5 Atom % D
- A935652
- DTXSID50480717
- J-012421
- Q63409269
- AKOS015910702
- 2-Propanol D7
- MFCD01317861
- ISOPROPYL ALCOHOL(1,1,1,2,3,3,3-D7)
- D98110
- 19214-96-1
- iso-Propyl-d7Alcohol:(19214-96-1)
-
- MDL: MFCD01317861
- インチ: InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3,2D3,3D
- InChIKey: KFZMGEQAYNKOFK-YYWVXINBSA-N
- ほほえんだ: [2H]C(C(C([2H])([2H])[2H])([2H])O)([2H])[2H]
計算された属性
- せいみつぶんしりょう: 67.10150
- どういたいしつりょう: 67.101452096g/mol
- 同位体原子数: 7
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 4
- 回転可能化学結合数: 0
- 複雑さ: 10.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 0.8±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 73.0±3.0 °C at 760 mmHg
- フラッシュポイント: 11.7±0.0 °C
- PSA: 20.23000
- LogP: 0.38710
- じょうきあつ: No data available
Isopropanol-d7 セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
Isopropanol-d7 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-358260-1 ml |
Isopropanol-d7, (Out of Stock: Availability 9/27/23) |
19214-96-1 | 1 ml |
¥850.00 | 2023-09-05 | ||
| TRC | I822752-1g |
Isopropanol-d7 |
19214-96-1 | 1g |
$ 333.00 | 2023-09-07 | ||
| abcr | AB258402-1 ml |
2-Propanol-d7, 99 atom%D; . |
19214-96-1 | 1 ml |
€126.10 | 2024-04-18 | ||
| abcr | AB258402-1ml |
2-Propanol-d7, 99 atom%D; . |
19214-96-1 | 1ml |
€126.10 | 2025-02-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P874741-10mg |
2-PROPANOLE-D7 |
19214-96-1 | BR | 10mg |
234.00 | 2021-05-17 | |
| TRC | I822752-500mg |
Isopropanol-d7 |
19214-96-1 | 500mg |
$ 167.00 | 2023-09-07 | ||
| Apollo Scientific | DE280-1ml |
Isopropanol-1,1,1,2,3,3,3-D7 >99.5 Atom % D |
19214-96-1 | >99.5 Atom % D | 1ml |
£58.00 | 2022-04-28 | |
| Apollo Scientific | DE280-1ml |
Isopropanol-1,1,1,2,3,3,3-D7 >99.5 Atom % D 1ml ampoule |
19214-96-1 | >99.5 Atom % D | 1ml |
£58.00 | 2023-04-14 | |
| A2B Chem LLC | AE80721-5g |
2-Propanol-d7 |
19214-96-1 | 5g |
$698.00 | 2024-04-20 |
Isopropanol-d7 関連文献
-
1. Reactions of hydrogen atoms in 6 mol dm–3 sulphuric acid. Part 2.—The transition from activation to diffusion controlFrederick S. Dainton,B. J. Holt,Nigel A. Philipson,M. J. Pilling J. Chem. Soc. Faraday Trans. 1 1976 72 257
19214-96-1 (Isopropanol-d7) 関連製品
- 3979-51-9(2-Propanol-d (9CI))
- 3976-29-2(2-Propanol-1,1,1,3,3,3-d6)
- 22739-76-0((O,1,1,1,2,3,3,3-2H8)Propan-2-ol)
- 3972-26-7(Isopropanol-2-d1)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
